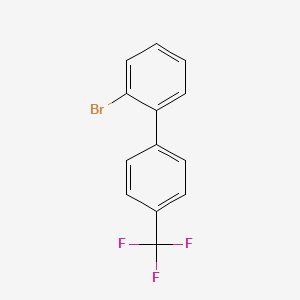

2-Bromo-4'-(trifluoromethyl)biphenyl

Overview

Description

“2-Bromo-4’-(trifluoromethyl)biphenyl” is an organic compound that belongs to the class of biphenyls . It has a molecular formula of C13H8BrF3 .

Synthesis Analysis

The synthesis of similar compounds often involves processes such as bromination, fluorination, and Friedel-Crafts alkylation . The Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is also relevant . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4’-(trifluoromethyl)biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a trifluoromethyl group attached to the other . The molecular weight is 301.102 Da .

Chemical Reactions Analysis

The compound may be used in various chemical reactions. For instance, 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride can be used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 301.102 Da and a monoisotopic mass of 299.976135 Da .

Scientific Research Applications

1. Application in Agrochemical and Pharmaceutical Industries

- Summary : Trifluoromethylpyridines, which share a similar structure to “2-Bromo-4’-(trifluoromethyl)biphenyl”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Application in Organic Chemistry Experiments

- Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results : 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

3. Application in Experimental Teaching

- Summary : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction is used in experimental teaching to engage junior undergraduates .

- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

4. Application in Organic Synthesis

- Summary : Pinacol boronic esters, which share a similar structure to “2-Bromo-4’-(trifluoromethyl)biphenyl”, are highly valuable building blocks in organic synthesis .

- Methods : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is reported . This method was paired with a Matteson–CH2–homologation .

- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

5. Application in Chemical Innovation Experiments

- Summary : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction is used in chemical innovation experiments engaging junior undergraduates .

- Methods : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

6. Application in the Production of Pharmaceuticals, Pesticides, and Other Chemicals

- Summary : α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods : Using acetic acid as the solvent, the impact of the substrate to bromine reagent ratio on the reaction yield of 4-trifluoromethyacetophenone, 4-trifluoromethoxyacetophenone, 4-chlorophenone, 4-bromoacetophenone, 4-iodoacetophenone, and 4-phenylacetophenone with pyridine hydrobromide perbromide at 90 o C was investigated .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

1-bromo-2-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNRIDMBTQIKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476372 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-(trifluoromethyl)biphenyl | |

CAS RN |

255837-15-1 | |

| Record name | 2-bromo-4'-(trifluoromethyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene](/img/structure/B1314786.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)

![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)